molecular formula C21H24N6O B4987963 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B4987963
M. Wt: 376.5 g/mol
InChI Key: UMMXKDLMKKTHFK-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₂₄N₆O Molecular Weight: 376.5 g/mol IUPAC Name: [4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone Key Structural Features:

  • Pyridazine core substituted with a 3,5-dimethylpyrazole group at position 2.
  • Piperazine ring at position 6 linked to a 2-methylbenzoyl moiety.

This compound’s design integrates heterocyclic rings (pyridazine, pyrazole) and a benzoyl-piperazine group, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-6-4-5-7-18(15)21(28)26-12-10-25(11-13-26)19-8-9-20(23-22-19)27-17(3)14-16(2)24-27/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMXKDLMKKTHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole through the reaction of acetylacetone with hydrazine hydrate.

    Pyridazine Ring Formation: The pyrazolyl intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.

    Piperazinyl Substitution: The final step involves the substitution of the pyridazine ring with 4-(2-methylbenzoyl)piperazine under appropriate conditions, such as using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the piperazinyl moiety.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrazolyl and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrazolyl and piperazinyl groups.

    Reduction: Reduced forms of the carbonyl group, leading to alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance biological activity against specific targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and modifications of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

2-Methylbenzoyl vs. Halogenated Benzoyl Groups
  • 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

    • Molecular Weight : 396.9 g/mol
    • Key Difference : Substitution of 2-methyl with 2-chloro.
    • Impact : The electron-withdrawing chlorine enhances kinase inhibition activity compared to the methyl group, likely due to improved target binding .
  • 3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

    • Key Difference : Fluorine substitution.
    • Impact : Fluorine’s electronegativity may increase metabolic stability and receptor affinity, though specific data are pending .
2-Methylbenzoyl vs. Methoxybenzoyl Groups
  • 3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
    • Molecular Weight : 422.5 g/mol
    • Key Difference : Methoxy groups at positions 3 and 5 on the benzoyl ring.
    • Impact : Methoxy groups increase molecular weight and solubility but may reduce cell permeability due to higher polarity .

Variations in the Pyrazole Substituents

  • 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine

    • Key Difference : Additional methyl group at position 4 of the pyrazole.
    • Impact : Enhanced steric bulk could improve metabolic stability but may reduce binding to compact active sites .
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine (CAS 1020502-73-1)

    • Molecular Weight : ~323.4 g/mol
    • Key Difference : 3-Methylbenzoyl instead of 2-methyl.
    • Impact : Altered substituent position may modulate binding affinity, though bioactivity remains under investigation .

Piperazine-Linked Modifications

  • 3-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Key Difference: Bulky tert-butyl group.
  • 3-(4-(Butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

    • Key Difference : Sulfonyl group replaces benzoyl.
    • Impact : Sulfonyl groups enhance hydrogen bonding capacity, which may improve target interaction or solubility .

Comparative Data Table

Compound (Substituents) Molecular Weight (g/mol) Key Bioactivity Synthetic Complexity Stability
Target Compound (2-methylbenzoyl) 376.5 Under investigation; kinase inhibition inferred Moderate Stable
2-Chlorobenzoyl analog 396.9 Confirmed kinase inhibition High Stable
3,5-Dimethoxybenzoyl analog 422.5 Antimicrobial activity High Moderate
3-Methylbenzoyl isomer ~323.4 Anticancer/antiviral (theoretical) Moderate Stable
4-tert-Butylbenzoyl analog ~420 Enzyme modulation (inferred) High High

Key Findings and Implications

  • Substituent Position : The position of methyl groups (e.g., 2- vs. 3-methylbenzoyl) significantly affects bioactivity and binding kinetics .
  • Electron-Withdrawing Groups : Halogens (Cl, F) enhance enzyme inhibition but may increase molecular weight and synthetic challenges .
  • Bulkier Groups : tert-Butyl and sulfonyl groups improve lipophilicity but require advanced synthetic strategies .
  • Methoxy Substitution : While improving solubility, methoxy groups may reduce bioavailability due to polarity .

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